Lipophilicity Modulation: meta-Methoxy Substitution Reduces LogP by ~0.4 Units vs. Unsubstituted 2-Phenylazepane
The target compound 2-(3-methoxyphenyl)azepane exhibits a computed XLogP3-AA value of 2.5, which is approximately 0.41 log units lower than the ACD/LogP of 2.91 reported for the unsubstituted parent scaffold 2-phenylazepane (CAS 3466-82-8) [1]. This reduction in lipophilicity is attributable to the electron-donating methoxy substituent at the meta position, which increases polarity without introducing an additional hydrogen bond donor [1].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.5 (PubChem computed) |
| Comparator Or Baseline | 2-Phenylazepane: ACD/LogP = 2.91 (ChemSpider, ACD/Labs Percepta v14.00) |
| Quantified Difference | ΔLogP ≈ −0.41 (target compound is less lipophilic) |
| Conditions | Computed values; different algorithms (XLogP3-AA vs. ACD/LogP); cross-study comparison with acknowledged algorithmic variance |
Why This Matters
Lower LogP improves aqueous solubility and may reduce non-specific protein binding, which is a critical consideration when selecting building blocks for fragment-based drug discovery or optimizing ADME profiles.
- [1] PubChem. (2025). Compound Summary for CID 5129139: 2-(3-Methoxyphenyl)azepane — XLogP3-AA = 2.5. National Library of Medicine. View Source
